molecular formula C23H26N4O4 B5666097 N-(1H-benzimidazol-2-ylmethyl)-2-[1-(2-methoxyacetyl)piperidin-4-yl]oxybenzamide

N-(1H-benzimidazol-2-ylmethyl)-2-[1-(2-methoxyacetyl)piperidin-4-yl]oxybenzamide

Cat. No.: B5666097
M. Wt: 422.5 g/mol
InChI Key: WHPSUHPYMXXUCF-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-ylmethyl)-2-[1-(2-methoxyacetyl)piperidin-4-yl]oxybenzamide is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzimidazole moiety, a piperidine ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-[1-(2-methoxyacetyl)piperidin-4-yl]oxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Moiety: The benzimidazole ring is synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often involving the use of piperidine derivatives and appropriate leaving groups.

    Coupling with Benzamide: The final step involves the coupling of the benzimidazole-piperidine intermediate with a benzamide derivative, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-ylmethyl)-2-[1-(2-methoxyacetyl)piperidin-4-yl]oxybenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler benzimidazole-piperidine structures.

Scientific Research Applications

N-(1H-benzimidazol-2-ylmethyl)-2-[1-(2-methoxyacetyl)piperidin-4-yl]oxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-2-[1-(2-methoxyacetyl)piperidin-4-yl]oxybenzamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and proteins, potentially leading to the inhibition of key enzymes and disruption of cellular processes. The piperidine ring may enhance the compound’s binding affinity and selectivity for certain targets, while the benzamide group can modulate its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-benzimidazol-1-ylmethyl)aniline
  • N,N-diethyl-4-(5-nitro-1H-benzimidazol-1-yl)aniline
  • N,N-dimethyl-4-(5-nitro-1H-benzimidazol-1-yl)aniline
  • 3-(1H-benzimidazol-2-yl)aniline
  • 4-(1H-benzimidazol-2-yl)aniline

Uniqueness

N-(1H-benzimidazol-2-ylmethyl)-2-[1-(2-methoxyacetyl)piperidin-4-yl]oxybenzamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the piperidine ring and the methoxyacetyl group differentiates it from other benzimidazole derivatives, potentially enhancing its therapeutic potential and industrial applicability.

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-[1-(2-methoxyacetyl)piperidin-4-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4/c1-30-15-22(28)27-12-10-16(11-13-27)31-20-9-5-2-6-17(20)23(29)24-14-21-25-18-7-3-4-8-19(18)26-21/h2-9,16H,10-15H2,1H3,(H,24,29)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPSUHPYMXXUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC(CC1)OC2=CC=CC=C2C(=O)NCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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